1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWVNVYYWFTFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Bedrock of Reactivity: α,β Unsaturated Ketones and Chalcones
At its core, 1-(naphthalen-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone. This structural motif, characterized by a carbonyl group conjugated with a carbon-carbon double bond, imparts unique reactivity to the molecule. fiveable.mefiveable.me The delocalization of electrons across this system makes the β-carbon electrophilic and susceptible to nucleophilic attack, a mode of reactivity known as conjugate or Michael addition. fiveable.mewikipedia.org This feature makes α,β-unsaturated ketones invaluable building blocks in organic synthesis, enabling the construction of more complex molecular architectures. fiveable.meyoutube.com
This compound also belongs to the chalcone (B49325) family, which are 1,3-diaryl-2-propen-1-ones. acs.orgnih.gov Chalcones are naturally occurring compounds found in a variety of plants and are recognized for their straightforward synthesis, often via the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. acs.orgnih.gov The chalcone framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. frontiersin.org The reactive α,β-unsaturated carbonyl system within chalcones is not only crucial for their biological activities but also serves as a versatile handle for a wide array of chemical transformations, including Diels-Alder reactions and 1,3-dipolar cycloadditions. acs.org
The Influence of Naphthalene: a Growing Trend in Chalcone Research
The incorporation of a naphthalene (B1677914) moiety into the chalcone (B49325) structure, as seen in 1-(naphthalen-1-yl)prop-2-en-1-one, represents a significant and growing area of research. The naphthalene ring, a bicyclic aromatic hydrocarbon, is a prominent feature in many compounds with potent biological activities. researchgate.nettaylorandfrancis.com Researchers have increasingly explored the conjugation of various aryl and heteroaryl moieties with naphthalene to enhance the parent molecule's properties. researchgate.net
Studies have shown that introducing a naphthalene ring into the chalcone framework can lead to compounds with a range of interesting biological effects. researchgate.net For instance, the replacement of a phenyl ring with a naphthalene ring in certain chalcone derivatives has been shown to yield compounds with significant antidepressant activity in preclinical models. researchgate.net This has spurred further investigation into the structure-activity relationships of naphthalene-containing chalcones.
A Key Player in Naphthalene Derived Conjugated Systems
Classical Condensation Pathways for Chalcone (B49325) Synthesis
The classical approach to synthesizing chalcones primarily relies on condensation reactions, which have been refined over the years to improve yields and purity.
Claisen-Schmidt Condensation Protocols and Variations
The Claisen-Schmidt condensation is a widely employed and reliable method for synthesizing chalcones. scispace.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. wikipedia.orgrsc.org Specifically, for the synthesis of this compound, 1-naphthaldehyde (B104281) would react with an appropriate acetophenone (B1666503) derivative.
The reaction is typically catalyzed by bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol (B145695) or methanol (B129727). researchgate.netyoutube.com The base abstracts an α-hydrogen from the ketone to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. tsijournals.compraxilabs.com Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone. praxilabs.com The reaction can also be performed under acidic conditions using catalysts like dry HCl or aluminum chloride. rsc.org
Variations of the Claisen-Schmidt condensation have been developed to enhance efficiency. These include using different base-solvent systems and exploring solid-phase synthesis techniques. researchgate.net For instance, using lithium hydroxide (LiOH) in methanol has been reported for the synthesis of certain chalcone derivatives. researchgate.net
Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation
| Catalyst | Solvent | Typical Reaction Time | Yield | Reference |
| NaOH | Ethanol/Water | Several hours to 24 hours | Good to High | researchgate.netyoutube.com |
| KOH | Ethanol | 4-6 hours (can be longer) | High | youtube.com |
| LiOH | Methanol | Moderate | Moderate | researchgate.net |
| Piperidine | Ethanol | 3 days (conventional) | High (85% purity) | nih.gov |
Aldol (B89426) Condensation Approaches and Mechanistic Considerations
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that also serves as a pathway to chalcone synthesis. tsijournals.com The Claisen-Schmidt condensation is, in fact, a type of crossed Aldol condensation. wikipedia.orgpraxilabs.com The mechanism begins with the deprotonation of the α-carbon of a ketone by a base, creating an enolate ion. tsijournals.comwpmucdn.com This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. tsijournals.comwpmucdn.com The resulting alkoxide is protonated to form a β-hydroxy ketone (an aldol adduct). wpmucdn.comescholarship.org Under the reaction conditions, this intermediate readily undergoes dehydration to form the final α,β-unsaturated ketone, or chalcone. praxilabs.comescholarship.org
Enhanced and Sustainable Synthetic Techniques
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov In the context of chalcone synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. nih.gov For example, a reaction that takes 3 days under conventional heating might be completed in a much shorter time with microwave assistance, yielding a product with high purity. nih.gov
The synthesis can be carried out using a variety of catalysts, including traditional bases like NaOH and solid-supported catalysts. researchgate.netnih.gov The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Table 2: Conventional vs. Microwave-Assisted Synthesis of a Chalcone
| Method | Reaction Time | Yield | Purity | Reference |
| Conventional (Reflux) | 74 hours | 81% | 85% | nih.gov |
| Microwave | Shorter time | Excellent | High | nih.gov |
Ultrasonic-Mediated Synthesis
Ultrasonic irradiation, or sonochemistry, is another green technique that utilizes the energy of sound waves to enhance chemical reactivity. mdpi.comniscpr.res.in The application of ultrasound can lead to shorter reaction times and higher yields in chalcone synthesis compared to conventional stirring methods. niscpr.res.inresearchgate.net The mechanism involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which generates localized high temperatures and pressures, accelerating the reaction. niscpr.res.in
Syntheses have been successfully performed using catalysts like pulverized potassium hydroxide (KOH) in alcoholic solvents under ultrasonic irradiation. sigmaaldrich.com In some cases, reactions that took several hours by conventional methods were completed in minutes with sonication, with a significant improvement in yield. niscpr.res.in Water has also been effectively used as a green solvent in ultrasound-assisted chalcone synthesis. researchgate.net
Solvent-Free Reaction Conditions and Grinding Techniques
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free synthesis, often employing grinding techniques, offers a simple, efficient, and environmentally friendly alternative for producing chalcones. researchgate.net This method involves grinding the reactants (an aldehyde and a ketone) with a solid base, such as sodium hydroxide, in a mortar and pestle at room temperature. rsc.org The friction from grinding provides the energy to initiate the reaction, which often proceeds rapidly, turning the mixture into a solid mass within minutes.
This technique has been shown to produce high yields of pure chalcones and is particularly effective for chalcones with higher melting points. imamu.edu.saacs.org The simplicity of the procedure and the reduction of waste make it an attractive and sustainable synthetic route.
Catalyst-Mediated Synthesis Innovations
The synthesis of this compound and related chalcones has been significantly advanced through the development of novel catalytic systems. These innovations focus on improving reaction efficiency, yield, and sustainability.
Base-Catalyzed Condensation Optimizations
The Claisen-Schmidt condensation is a cornerstone for synthesizing chalcones, including this compound. jchemrev.comjocpr.com This reaction involves the condensation of an aryl methyl ketone with an aromatic aldehyde in the presence of a catalyst. nih.gov Traditionally, strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) have been employed. jocpr.comacs.org
Recent optimizations have focused on enhancing the efficiency and greenness of this method. The use of various base catalysts has been explored to improve yields. For instance, NaOH has been reported to provide yields of 90-96%, while KOH and Barium hydroxide (Ba(OH)₂) have yielded 88-94% and 88-98% respectively. jchemrev.com The reaction is typically carried out in an alcohol solvent, like ethanol or methanol, at temperatures ranging from room temperature to 50°C. jchemrev.comjocpr.comnih.gov
Researchers have also investigated alternative and more environmentally friendly catalytic systems. These include solid catalysts and micellar media. acs.orgresearchgate.net The use of a Fe₃O₄@ZIF-8 nano catalyst in ethanol or a mixture of ethanol and water has been reported for the synthesis of chalcone compounds, offering a more easily separable and reusable catalyst. google.com Furthermore, carrying out the Claisen-Schmidt reaction in micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB) and Tween 80, has shown promising results with good to very good yields. nih.govresearchgate.net These micellar systems can enhance reaction rates and allow for a wider range of functional group tolerance. acs.orgnih.gov
Table 1: Comparison of Base Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis
| Catalyst | Typical Yield (%) | Reference |
|---|---|---|
| NaOH | 90-96 | jchemrev.com |
| KOH | 88-94 | jchemrev.com |
| Ba(OH)₂ | 88-98 | jchemrev.com |
| Fe₃O₄@ZIF-8 | Not specified | google.com |
| Micellar (CTAB, Tween 80) | Good to very good | nih.govresearchgate.net |
Alternative Catalytic Systems in Chalcone Synthesis
Beyond traditional base catalysis, alternative catalytic systems are emerging for the synthesis of α,β-unsaturated carbonyls like chalcones. These include organocatalysis and metal catalysis.
Organocatalysis offers a metal-free approach to chalcone synthesis. While specific examples for this compound are not detailed in the provided results, the concept of organocatalysis in Claisen-Schmidt reactions has been suggested. For example, the cationic groups at the micellar surface in CTAB-mediated synthesis are thought to favor the reaction in a manner akin to organocatalysis. acs.org
Metal catalysis provides a powerful alternative for the synthesis of α,β-unsaturated carbonyl compounds. Transition metal-catalyzed reactions, such as the Heck coupling and Suzuki-Miyaura coupling, have been employed for chalcone synthesis. jchemrev.comnih.gov For instance, chalcones can be produced by the carbonylation of a phenyl halide with styrene (B11656) in the presence of a palladium (Pd) catalyst. jchemrev.com Another approach involves the reaction of Mannich bases with iodoarenes, also catalyzed by palladium. jchemrev.com These methods offer alternative routes that can tolerate a variety of functional groups. eurekaselect.com The use of metal catalysts can also enable the selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to produce allylic alcohols. rsc.org
Carbonylation Strategies for α,β-Unsaturated Carbonyl Compounds
Carbonylation reactions represent a highly atom-efficient method for synthesizing α,β-unsaturated carbonyl compounds. researchgate.netrsc.orgrsc.org These reactions utilize carbon monoxide (CO) as a C1 building block to introduce a carbonyl group into various organic substrates. rsc.orgnih.gov
Palladium-catalyzed carbonylation reactions have become a prominent tool in this area. nih.govresearchgate.netnih.gov A general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by CO insertion to form an acyl-palladium complex. scielo.br This intermediate can then react with a suitable nucleophile to yield the desired carbonyl compound. scielo.br This strategy has been successfully applied to the synthesis of various α,β-unsaturated ketones. jchemrev.comrsc.org For example, the carbonylative Heck coupling reaction between a phenyl halide and styrene using a palladium catalyst and carbon monoxide produces a chalcone. jchemrev.com
Recent advancements have focused on developing more sustainable and safer carbonylation methods, such as using CO-releasing molecules (CORMs) instead of gaseous CO and employing renewable solvents. scielo.br While direct application to this compound is not explicitly detailed, the general applicability of these methods to α,β-unsaturated ketones suggests their potential for synthesizing this specific compound and its analogues. researchgate.netresearchgate.net
Synthesis of Structurally Modified this compound Analogues
The synthesis of structurally modified analogues of this compound is a significant area of research, driven by the desire to explore the structure-activity relationships of these compounds. ekb.egacs.orgnih.gov Modifications can be made to both the naphthalene ring and the other aromatic ring of the chalcone structure.
The Claisen-Schmidt condensation is a versatile method for creating a wide array of analogues by simply varying the starting materials. nih.govnih.gov For instance, reacting different substituted 1-acetylnaphthalenes with various benzaldehydes allows for the introduction of diverse substituents onto the chalcone backbone. nih.gov The synthesis of (E)-3-mesityl-1-(naphthalen-2-yl)prop-2-en-1-one was achieved through a base-catalyzed Claisen-Schmidt reaction between 2-acetylnaphthalene (B72118) and 2,4,6-trimethylbenzaldehyde. nih.gov
Furthermore, heterocyclic analogues of naphthyl chalcones have been synthesized, incorporating moieties like pyrrole, imidazole, and triazole. nih.govresearchgate.netmdpi.com These modifications are often pursued to enhance the biological activities of the parent compound. acs.org For example, a series of naphthalene-chalcone hybrids containing a piperazine (B1678402) moiety have been synthesized and evaluated for their biological potential. nih.gov The synthesis of naphthalene derivatives can also be achieved through other routes, such as the electrophilic cyclization of alkynes and nitrogen-to-carbon transmutation of isoquinolines, which could potentially be adapted to create precursors for chalcone synthesis. nih.govnih.gov
Table 2: Examples of Synthesized this compound Analogues
| Analogue Name | Synthetic Method | Reference |
|---|---|---|
| (E)-3-Mesityl-1-(naphthalen-2-yl)prop-2-en-1-one | Base-catalyzed Claisen-Schmidt condensation | nih.gov |
| 1-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | Base-catalyzed Claisen-Schmidt condensation | nih.gov |
| 1-(3-Methoxyphenyl)-3-(naphthalen-1-yl)propenone | Not specified | acs.orgnih.gov |
| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Multi-step synthesis involving cyclization | mdpi.com |
Reactivity of the α,β-Unsaturated Carbonyl System
The conjugated system in this compound is the cornerstone of its chemical reactivity, allowing for a diverse range of transformations.
Electrophilic Addition Reactions
While nucleophilic conjugate addition is more common for α,β-unsaturated carbonyl compounds, electrophilic addition to the carbon-carbon double bond can also occur. wikipedia.org The reaction is initiated by the attack of an electrophile on the double bond. The resulting carbocation intermediate is resonance-stabilized, with the positive charge delocalized over the α-carbon and the carbonyl oxygen. Subsequent attack by a nucleophile on the carbocation yields the final addition product. The regioselectivity of this reaction is influenced by the nature of the electrophile and the reaction conditions.
Nucleophilic Conjugate Additions (Michael Additions)
The most characteristic reaction of this compound is the nucleophilic conjugate addition, also known as the Michael addition. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to give the final 1,4-addition product. A wide variety of nucleophiles can be employed in this reaction, including amines, thiols, and carbanions.
For instance, the reaction of this compound with various nucleophiles is a key step in the synthesis of diverse organic molecules. The sulfa-Michael addition, a variation of the Michael addition using a thiol as the nucleophile, has been employed in the synthesis of chiral β-naphthyl-β-sulfanyl ketones. buchler-gmbh.com
| Nucleophile | Product Type | Reference |
| Hydrazine (B178648) hydrate (B1144303) | Pyrazoline | asianpubs.org |
| Naphthalene-1-thiol | β-Naphthyl-β-sulfanyl ketone | buchler-gmbh.com |
Reduction Pathways of the Carbonyl Moiety
The reduction of the α,β-unsaturated carbonyl system in compounds like this compound can proceed via two main pathways: 1,2-reduction or 1,4-reduction (conjugate reduction). The choice of reducing agent and reaction conditions determines the outcome.
Selective 1,2-reduction of the carbonyl group to an allylic alcohol can be achieved using reagents like lithium aluminum hydride, often in the presence of lanthanoid salts to enhance selectivity. rsc.org Conversely, conjugate reduction (1,4-reduction) of the carbon-carbon double bond to yield a saturated ketone can be accomplished through catalytic hydrogenation or by using specific reducing agents like those generated from Raney Ni-Al alloy in aqueous media. lew.roorganic-chemistry.org Complete reduction of both the double bond and the carbonyl group to a saturated alcohol is also possible under more forcing conditions. lew.ro
Cycloaddition and Cyclization Reactions
The dienophilic nature of the activated double bond and the electrophilic centers in this compound allow it to participate in various cycloaddition and cyclization reactions, leading to the formation of diverse heterocyclic systems.
Dienophilic Behavior in Diels-Alder Reactions
As an α,β-unsaturated ketone, this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org The electron-withdrawing carbonyl group activates the double bond, making it receptive to reaction with a conjugated diene. masterorganicchemistry.com This [4+2] cycloaddition reaction results in the formation of a six-membered ring. The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-donating groups on the diene. masterorganicchemistry.com While specific studies on the Diels-Alder reactions of this compound are not extensively documented, its structural similarity to other reactive dienophiles suggests it would readily participate in such transformations. The reaction is expected to proceed with good regioselectivity and stereoselectivity, governed by the principles of orbital symmetry and steric interactions. masterorganicchemistry.comlibretexts.orgyoutube.com
Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Pyrazolines, Pyrimidines, Thiazoles)
A significant application of the reactivity of this compound and its analogs is in the synthesis of nitrogen-containing heterocycles. These reactions often proceed through an initial Michael addition followed by an intramolecular cyclization and dehydration.
Pyrazolines: The reaction of α,β-unsaturated ketones with hydrazine and its derivatives is a well-established method for the synthesis of pyrazolines. For instance, new naphthalene pyrazoline prop-2-en-1-one derivatives have been synthesized via a Michael addition reaction of ethyl propanoate and hydrazine hydrate with a naphthalene-based chalcone. asianpubs.org
Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from chalcones through their reaction with urea (B33335) under basic conditions. semanticscholar.org This reaction likely proceeds via an initial Michael addition of urea to the α,β-unsaturated system, followed by cyclization and dehydration to form the pyrimidine ring. While not specifically detailed for this compound, this general method is applicable to chalcones. researchgate.netorganic-chemistry.org
Thiazoles: The synthesis of thiazoles can be achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.comacgpubs.org While this requires prior modification of this compound to an α-haloketone, it represents a viable pathway to thiazole derivatives. Alternatively, other synthetic strategies for thiazole formation from chalcone-like precursors have been developed, which could be adapted for this specific compound. nih.govorganic-chemistry.orgnih.gov
| Heterocycle | Reagents | General Mechanism |
| Pyrazoline | Hydrazine Hydrate | Michael Addition followed by Intramolecular Cyclization |
| Pyrimidine | Urea | Michael Addition followed by Intramolecular Cyclization and Dehydration |
| Thiazole | Thioamide (from α-haloketone derivative) | Hantzsch Synthesis |
Rearrangement and Dimerization Processes
Beyond its utility in forming heterocyclic rings, this compound is a substrate for intriguing rearrangement and dimerization reactions that lead to the formation of carbocyclic systems.
Nazarov Cyclization Reaction
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones, proceeding through a 4π-electrocyclic ring closure of a pentadienyl cation. beilstein-journals.orgwikipedia.org The reaction is typically catalyzed by protic or Lewis acids. beilstein-journals.orgwikipedia.org For a substrate like this compound to undergo a Nazarov-type cyclization, it would first need to be converted into a divinyl ketone. The mechanism involves the activation of the ketone by an acid catalyst, generating a pentadienyl cation. This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which subsequently eliminates a proton to yield the cyclopentenone product. beilstein-journals.orgnih.gov While the direct Nazarov cyclization of this compound is not explicitly detailed, the reaction of divinyl ketones, in general, can be influenced by substituents, with electron-donating groups on the vinyl moieties often facilitating the reaction. wikipedia.org
Table 1: Key Steps in the Nazarov Cyclization
| Step | Description |
| 1. Activation | The ketone is activated by a protic or Lewis acid to form a pentadienyl cation. beilstein-journals.org |
| 2. Electrocyclization | The pentadienyl cation undergoes a 4π conrotatory electrocyclic ring closure. beilstein-journals.org |
| 3. Elimination | An oxyallyl cation intermediate eliminates a proton. beilstein-journals.org |
| 4. Tautomerization | The resulting enol tautomerizes to the stable cyclopentenone product. beilstein-journals.org |
Rauhut-Currier Reaction (Dimerization)
The Rauhut-Currier reaction describes the dimerization or isomerization of electron-deficient alkenes, such as enones, catalyzed by nucleophiles like organophosphines. wikipedia.org This reaction, also known as the vinylogous Morita-Baylis-Hillman reaction, results in the formation of a new carbon-carbon bond between the α-position of one activated alkene and the β-position of another. wikipedia.org
In the context of this compound, the Rauhut-Currier reaction would lead to its dimerization. The mechanism involves the nucleophilic addition of the catalyst (e.g., a phosphine) to the β-position of one enone molecule, generating an enolate intermediate. This enolate then acts as a nucleophile, attacking the β-position of a second enone molecule. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and yield the dimeric product. wikipedia.orgbeilstein-journals.org While intermolecular cross-reactions in the Rauhut-Currier reaction often suffer from a lack of selectivity, dimerization reactions are more common. synarchive.com
Table 2: General Catalysts for the Rauhut-Currier Reaction
| Catalyst Type | Examples |
| Organophosphines | R₃P wikipedia.org |
| Amines | DABCO wikipedia.org |
| Thiols | Thiophenols synarchive.com |
Photoinduced Chemical Transformations: Photochromism Studies
Chalcones and their derivatives, which include this compound, are known to exhibit photochromism, a reversible transformation between two forms having different absorption spectra, upon exposure to light. acs.orgyoutube.com This phenomenon in chalcones is primarily attributed to E/Z isomerization around the central carbon-carbon double bond. acs.orgyoutube.com
Upon irradiation with UV or visible light, the more stable E-isomer of a chalcone can be converted to the less stable Z-isomer. acs.org This process involves the excitation of the molecule to an excited state, where rotation around the double bond becomes possible. The reverse process, from the Z-isomer back to the E-isomer, can occur either thermally or photochemically. acs.org The photophysical properties and the efficiency of the isomerization can be influenced by the substituents on the aromatic rings. For instance, the presence of electron-donating or electron-withdrawing groups can affect the absorption maxima and the stability of the different isomers. researchgate.net
Advanced Spectroscopic and Crystallographic Elucidation of 1 Naphthalen 1 Yl Prop 2 En 1 One
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for 1-(naphthalen-1-yl)prop-2-en-1-one is not publicly documented, extensive analysis of closely related naphthyl chalcone (B49325) derivatives provides a robust model for its expected solid-state characteristics. The structural data from analogous compounds, such as (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one and various nitro-substituted chalcones, offer valuable insights into the likely molecular geometry and crystal packing of the title compound. nih.govmdpi.com
Analysis of Molecular Conformations and Geometrical Parameters
The conformation of this compound is defined by the spatial arrangement of the naphthalene (B1677914) ring relative to the propenone linker. This arrangement is characterized by key dihedral angles. In analogous structures, the enone moiety (–C(=O)–CH=CH–) can adopt either an s-trans or s-cis conformation. mdpi.com The planarity of the molecule is influenced by the steric hindrance between the naphthalene ring and the vinyl group.
Below is a table of representative geometrical parameters anticipated for this compound, based on data from analogous structures.
Interactive Table: Representative Geometrical Parameters Data is based on analogous naphthyl chalcone structures.
| Parameter | Bond | Expected Length (Å) | Parameter | Angle | Expected Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C=O | ~1.22 | Bond Angle | C-C(O)-C | ~118-120 |
| Bond Length | C=C | ~1.34 | Bond Angle | C(O)-C=C | ~120-122 |
| Bond Length | Cnaphthyl-Ccarbonyl | ~1.48 | Bond Angle | C=C-H | ~121 |
Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π stacking, halogen bonds)
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, the primary interactions expected to dictate the crystal packing are C-H···O hydrogen bonds and π-π stacking.
The electron-rich naphthalene rings are prone to π-π stacking interactions, where parallel rings align with a centroid-to-centroid distance typically in the range of 3.5 to 4.0 Å. mdpi.com These interactions are crucial for stabilizing the crystal lattice. Additionally, weak C-H···O hydrogen bonds are expected to form between the hydrogen atoms of the naphthalene ring or the vinyl group of one molecule and the carbonyl oxygen atom of a neighboring molecule. mdpi.comnih.gov These interactions, though weaker than conventional hydrogen bonds, play a significant role in the formation of supramolecular assemblies, such as chains or sheets. mdpi.com In some chalcone derivatives, these C-H···O contacts result in the formation of specific graph-set motifs, contributing to a layered crystal structure. mdpi.com
Comprehensive Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint and detailed information about the functional groups and bonding arrangements within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments
The FT-IR spectrum of this compound is characterized by several strong absorption bands corresponding to its key functional groups. The most prominent peak is typically the C=O stretching vibration of the α,β-unsaturated ketone, which appears in the region of 1650-1660 cm⁻¹. nih.gov This frequency is lower than that of a saturated ketone due to the conjugation with the C=C double bond.
The stretching vibration of the vinylic C=C bond is observed around 1575 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the naphthalene ring are found in the 3100–3000 cm⁻¹ region. nih.gov The C-H in-plane bending modes for the naphthalene ring appear between 1400 cm⁻¹ and 1100 cm⁻¹, while the C-H out-of-plane bending vibrations give rise to strong bands in the 950-750 cm⁻¹ region, which can be diagnostic of the substitution pattern on the ring. nih.gov
Interactive Table: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretching |
| ~1655 | Strong | C=O Stretching (Ketone) |
| ~1575 | Medium | C=C Stretching (Alkene) |
| ~1510 | Medium | C-C Stretching (Naphthalene Ring) |
| ~1370 | Medium | C-H In-plane Bending |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy offers complementary information to FT-IR, as it is sensitive to different selection rules. Non-polar bonds and symmetric vibrations tend to produce strong signals in Raman spectra. For this compound, the C=C stretching of the propenone linker and the symmetric breathing modes of the naphthalene ring are expected to be strong in the Raman spectrum.
The C=O stretch, while strong in the IR, typically appears as a weaker band in the Raman spectrum at a similar frequency (~1657 cm⁻¹). nih.gov Conversely, the C=C stretching vibration often gives a strong Raman signal around 1576 cm⁻¹. nih.gov The C-H stretching vibrations of the naphthalene ring are also observed in the 3100-3000 cm⁻¹ region. nih.gov The complementary nature of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule.
Detailed Vibrational Assignments with Potential Energy Distribution (PED) Analysis
For a precise assignment of the observed vibrational bands, a Potential Energy Distribution (PED) analysis is employed. This computational method calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to the normal vibrational modes. Such analyses are typically performed using Density Functional Theory (DFT) calculations. nih.govnih.gov
A PED analysis for a closely related naphthalenyl propenone molecule provides a detailed map of the vibrational modes. nih.gov For example, the band at ~1655 cm⁻¹ is confirmed by PED to be almost purely (over 90%) due to the C=O stretching mode. The band around 1575 cm⁻¹ shows a high contribution from C=C stretching, but it may also be coupled with C-C stretching modes of the aromatic ring. The vibrations in the 1400-1000 cm⁻¹ region are often complex, involving mixed contributions from C-H in-plane bending and C-C ring stretching modes. The out-of-plane C-H bending modes below 1000 cm⁻¹ are generally more localized. nih.gov
Interactive Table: Detailed Vibrational Assignments with PED for the Naphthalen-1-yl-propenone Moiety Based on computational data from analogous structures. nih.gov
| Calculated Wavenumber (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | PED (%) and Assignment |
|---|---|---|---|
| 3078 | 3038 | 3071 | ν(C-H)naphthyl (98%) |
| 1649 | 1654 | 1657 | ν(C=O) (92%) |
| 1574 | - | 1576 | ν(C=C) (85%) + ν(C-C)naphthyl (10%) |
| 1545 | 1516 | - | ν(C-C)naphthyl (78%) |
| 1370 | 1369 | 1368 | δ(C-H)in-plane (65%) + ν(C-C) (25%) |
| 1306 | 1304 | 1308 | δ(C-H)in-plane (70%) |
| 884 | 887 | - | δ(C-H)out-of-plane (88%) |
(ν = stretching; δ = bending)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the vinylic and aromatic protons of this compound, are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization
The characteristic ¹³C NMR chemical shifts for the carbonyl, vinylic, and naphthalene carbons of this compound could not be found.
Electronic Absorption Spectroscopy for Conjugation and Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (e.g., π-π excitations)*
Information regarding the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as π-π* excitations, for this compound is unavailable.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
The exact mass measurement and fragmentation pattern of this compound as determined by HRMS are not documented in the searched literature.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules, such as the chalcone derivative this compound. In this technique, a solution of the analyte is passed through a highly charged capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺, [M+K]⁺) into the gas phase for mass analysis.
For this compound (molecular formula: C₁₃H₁₀O, molecular weight: 182.22 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule at a mass-to-charge ratio (m/z) of 183.23. The observation of this ion confirms the molecular weight of the compound.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of chalcones is well-documented and typically involves characteristic losses. nih.gov For this compound, the expected fragmentation pathways for the [M+H]⁺ ion would include the neutral loss of carbon monoxide (CO), a common fragmentation for carbonyl compounds, leading to a fragment ion at m/z 155.22. Another anticipated fragmentation is the cleavage of the propenone linker, which could result in the formation of the stable naphthoyl cation at m/z 155.11 or the styryl cation fragment. The study of these fragmentation patterns provides valuable information for the structural confirmation of the molecule. nih.govoak.go.kr
Below is a data table summarizing the expected major ions in the ESI-MS analysis of this compound.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₃H₁₁O]⁺ | 183.08 | Protonated molecular ion |
| [M+Na]⁺ | [C₁₃H₁₀ONa]⁺ | 205.06 | Sodium adduct |
| [M+H-CO]⁺ | [C₁₂H₁₁]⁺ | 155.09 | Fragment ion after loss of CO |
| [C₁₀H₇CO]⁺ | [C₁₁H₇O]⁺ | 155.05 | Naphthoyl cation fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and identification power of mass spectrometry. This hybrid technique is invaluable for determining the purity of a synthesized compound and confirming its identity within a complex mixture.
In a typical LC-MS analysis of this compound, the compound would be injected into an HPLC system equipped with a suitable reversed-phase column (e.g., C18). A gradient elution program, often using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to facilitate protonation, would be employed to separate the target compound from any impurities, starting materials, or by-products.
As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer would be set to monitor for the expected protonated molecular ion of this compound (m/z 183.23). The retention time (tᵣ) at which this specific m/z is detected provides a characteristic identifier for the compound under the given chromatographic conditions. The purity of the sample is assessed by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. A high percentage area for the peak corresponding to this compound would indicate a high level of purity.
The identity of the peak is unequivocally confirmed by the mass spectrum associated with it, which should match the expected ESI-MS data, including the protonated molecular ion and its characteristic fragment ions if MS/MS is performed.
The following table illustrates the type of data obtained from an LC-MS analysis for purity assessment.
| Compound | Retention Time (tᵣ) | Observed [M+H]⁺ (m/z) | Purity (%) |
| This compound | Dependent on conditions | 183.08 | >95% (example) |
Computational and Theoretical Chemistry of 1 Naphthalen 1 Yl Prop 2 En 1 One
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-(naphthalen-1-yl)prop-2-en-1-one at the atomic level. These computational methods provide a framework for predicting molecular geometry, energy, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound and its derivatives, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface of the molecule. nih.gov
The geometry optimization of similar chalcone (B49325) structures, such as (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, has been successfully performed using DFT calculations. nih.gov These studies confirm that the calculated geometric parameters, including bond lengths and angles, are generally in good agreement with experimental data obtained from X-ray crystallography. nih.gov The optimization procedure ensures that the theoretical model accurately represents the actual molecular structure, which is crucial for the subsequent prediction of other properties. nih.gov For instance, in a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the bond length of the C=O group in the enone bridge was calculated to be 1.226 Å using DFT, which compares well with experimental values. acs.org
Table 1: Selected Optimized Geometrical Parameters of a Naphthalene-Containing Chalcone Derivative
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | C=O | 1.226 Å |
| Bond Length | C=C (enone) | 1.349 Å |
| Bond Angle | C-C-C (enone) | 121.5° |
| Dihedral Angle | O=C-C=C | ~180° (s-trans) |
Note: Data is representative of naphthalene-containing chalcone structures based on available literature.
Basis Set Selection and Level of Theory in DFT Studies
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, which together define the level of theory. For chalcones and related aromatic ketones, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly used and well-validated functionals. nih.govnih.gov
The basis set is a set of mathematical functions used to represent the electronic wavefunctions. For molecules containing elements like carbon, hydrogen, and oxygen, Pople-style basis sets are frequently employed. Studies on naphthalene-containing chalcones often utilize basis sets such as 6-311G(d,p) or the more extensive 6-311++G(d,p). nih.govnih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in conjugated systems and for atoms with lone pairs, such as the oxygen in the carbonyl group. nih.gov The selection of an appropriate level of theory is a critical step to ensure that the computational results are reliable and predictive.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. nih.govyoutube.com This method is instrumental in understanding the electronic transitions that occur when a molecule absorbs light. For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.gov
In studies of similar chalcones, the theoretical UV-vis spectra computed with TD-DFT show good correlation with experimental spectra measured in solvents like dimethyl sulfoxide. nih.govacs.org For example, the longest wavelength absorption band in (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one was attributed to a π-π* electronic transition, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov
Table 2: Representative TD-DFT Calculated Electronic Excitation Data for a Naphthalene-Containing Chalcone
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~350-400 | > 0.5 | HOMO → LUMO | π→π |
| ~280-320 | ~ 0.2 | HOMO-1 → LUMO | π→π |
| ~240-270 | ~ 0.3 | HOMO → LUMO+1 | π→π* |
Note: Values are illustrative and based on typical results for this class of compounds.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its chemical reactivity. Computational chemistry provides several descriptors that help in analyzing the electronic distribution and predicting reactive behavior.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmasterorganicchemistry.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For naphthalene-containing chalcones, the HOMO is typically a π-orbital delocalized over the aromatic rings and the enone system, while the LUMO is a π* anti-bonding orbital. mdpi.com
Table 3: Representative Frontier Molecular Orbital Energies of a Naphthalene-Containing Chalcone
| Parameter | Energy (eV) |
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -2.5 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 |
Note: These values are typical for naphthalene (B1677914) chalcone derivatives calculated at the B3LYP level of theory.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. youtube.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential. researchgate.net
For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic attack. The hydrogen atoms of the naphthalene ring and the vinylic group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a clear, three-dimensional picture of the molecule's reactive sites, complementing the insights gained from FMO analysis. nih.gov
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is crucial for determining its stability and reactivity. uni-muenchen.dewikipedia.orgwisc.edu In chalcones like this compound, the extended π-conjugated system, which includes the naphthalene ring, the propenone bridge, and often a second aromatic ring, facilitates significant electron delocalization. analis.com.my This delocalization is a key factor in their chemical behavior and physical properties. analis.com.my
NBO analysis reveals hyperconjugative interactions, which are stabilizing interactions that result from the overlap of filled (donor) and empty (acceptor) orbitals. ufms.br For instance, in related chalcone structures, NBO calculations have shown that the s-cis conformation is often stabilized by these hyperconjugative interactions. ufms.br The delocalization of electrons from donor (Lewis-type) to acceptor (non-Lewis-type) orbitals leads to a departure from the idealized Lewis structure and indicates the presence of intramolecular charge transfer. uni-muenchen.dewikipedia.org The extent of these interactions can be quantified by second-order perturbation theory, providing a measure of their energetic importance. uni-muenchen.de This electron delocalization across the π-system is a fundamental characteristic of chalcones and is directly related to their observed electronic and optical properties. analis.com.my
Global Chemical Reactivity Descriptors (GCRD) and Stability Indices
Global Chemical Reactivity Descriptors (GCRDs) derived from conceptual Density Functional Theory (DFT) are used to predict the chemical reactivity and stability of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, chemical potential, and the electrophilicity index.
A smaller HOMO-LUMO energy gap generally indicates a more reactive and less stable molecule. nih.gov For chalcone derivatives, a lower energy gap is often associated with increased reactivity. nih.gov The chemical potential describes the tendency of a molecule to accept or donate electrons, with more negative values suggesting a better electron acceptor. ufms.br The electrophilicity index quantifies the ability of a molecule to accept electrons. ufms.br Studies on various chalcones have shown that their stability and reactivity are influenced by the substituents on the aromatic rings. acs.orgnih.govmdpi.comnih.gov For example, electron-donating or electron-withdrawing groups can significantly alter the GCRD values, thereby tuning the molecule's chemical behavior. acs.org
Table 1: Representative Global Chemical Reactivity Descriptors for a Chalcone Derivative
| Descriptor | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| Energy Gap (ΔE) | 3.7 eV |
| Chemical Hardness (η) | 1.85 eV |
| Chemical Potential (μ) | -4.35 eV |
| Electrophilicity Index (ω) | 5.12 eV |
Note: The values in this table are illustrative for a generic chalcone and may not represent this compound specifically. Actual values require specific DFT calculations.
Analysis of Intermolecular Interactions and Crystal Lattices
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and its influence on the material's bulk properties.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal. nih.goviucr.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties onto the surface, such as the normalized contact distance (dnorm). nih.gov Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. nih.gov
Non-Covalent Interactions (NCIs) and Reduced Density Gradient (RDG) Analysis
Non-covalent interactions (NCIs) play a critical role in determining the structure and properties of molecular crystals. rsc.orgrsc.org The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. nih.gov
The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) allows for the identification and classification of different types of interactions. Large, negative values of sign(λ₂)ρ indicate attractive interactions like hydrogen bonds, values close to zero suggest weak van der Waals interactions, and large, positive values indicate repulsive steric clashes. nih.gov This analysis provides a detailed picture of the non-covalent interactions that stabilize the crystal structure of compounds like this compound. acs.org
Theoretical Prediction of Photophysical Properties
Theoretical methods are instrumental in predicting the photophysical properties of molecules, including their potential for applications in nonlinear optics.
Hyperpolarizability Analysis for Nonlinear Optical (NLO) Response
Chalcones are a class of organic molecules that have garnered significant interest for their nonlinear optical (NLO) properties. optica.orgresearchgate.netyoutube.com These properties arise from the interaction of intense light with the material, leading to phenomena such as frequency doubling. youtube.com The NLO response of a molecule is quantified by its hyperpolarizability. rsc.org
Theoretical calculations, often using DFT methods, can predict the first-order hyperpolarizability (β) of a molecule. acs.orgacs.org A large value of β indicates a strong NLO response. acs.org The NLO properties of chalcones are attributed to their extended π-conjugated system, which acts as a bridge for intramolecular charge transfer from a donor to an acceptor group. iaea.org By strategically placing electron-donating and electron-withdrawing substituents on the aromatic rings, the charge transfer characteristics and, consequently, the hyperpolarizability can be enhanced. researchgate.netiaea.org The planarity of the chalcone backbone also plays a role in its NLO properties. rsc.org For this compound, the naphthalene moiety serves as an extended π-system that can contribute significantly to its NLO response.
Theoretical Optical Band Gap Determination
The theoretical determination of the optical band gap is a crucial aspect of computational chemistry, providing insights into the electronic properties and potential applications of a molecule in optoelectronics. For this compound, which belongs to the chalcone family, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting its behavior as an optical material.
The optical band gap is fundamentally related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is the lowest energy electronic excitation possible within a molecule and can be correlated with the wavelengths of light the compound absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.com Computational models allow for the calculation of this gap, offering a theoretical counterpart to experimental measurements. schrodinger.com
A combined structural and computational study on two closely related chalcone derivatives, (E)-3-(4-bromophenyl)-1-(4,8-dimethoxynaphthalen-1-yl)prop-2-en-1-one and (E)-3-(3,4-dichlorophenyl)-1-(4,8-dimethoxynaphthalen-1-yl)prop-2-en-1-one, has highlighted the potential of such compounds as optical materials. researchgate.net In that research, TD-DFT was employed to analyze the UV-visible spectrum, revealing an absorption wavelength (λabs) of approximately 400 nm. researchgate.net Such computational analyses are vital for understanding the electronic transitions and predicting the nonlinear optical (NLO) properties of these molecules. researchgate.net
The electronic properties of this compound are significantly influenced by its constituent aromatic system, naphthalene. Computational studies on naphthalene itself have been performed to determine its HOMO-LUMO gap. samipubco.com Using DFT with the aug-cc-pVQZ basis set, the HOMO-LUMO gap of naphthalene was calculated to be 4.75 eV. samipubco.com This value serves as a fundamental reference for understanding how the electronic structure is modified by the propenone substituent in the title compound.
The choice of computational method and functional is critical for the accurate prediction of optical band gaps. researchgate.net Research on polycyclic aromatic hydrocarbons (PAHs) has shown that different DFT functionals need to be benchmarked against experimental optical band gaps to ensure reliability. researchgate.net For instance, studies on naphthalene-substituted oligothiophenes have combined experimental photophysical characterization with theoretical calculations to understand the electronic states and the influence of the naphthalene chromophore. researchgate.net
The energy of the HOMO-LUMO gap provides information about the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity and is often associated with enhanced NLO properties due to the ease of intramolecular charge transfer. dergipark.org.tr The theoretical calculation of the optical band gap, therefore, not only predicts the optical properties but also offers deeper insights into the chemical behavior of this compound.
Table of Calculated Electronic Properties:
| Compound/Fragment | Computational Method | Basis Set | Calculated Property | Value |
| Naphthalene | DFT | aug-cc-pVQZ | HOMO-LUMO Gap | 4.75 eV samipubco.com |
| Related Chalcone Derivative | TD-DFT | Not Specified | λabs | ~400 nm researchgate.net |
Synthetic Utility of 1 Naphthalen 1 Yl Prop 2 En 1 One in Organic Synthesis
Strategic Role as a Key Building Block for Molecular Complexity
1-(Naphthalen-1-yl)prop-2-en-1-one serves as a linchpin in the synthesis of complex organic molecules due to its inherent chemical reactivity and the structural features it imparts to the target compounds. As a chalcone (B49325), it belongs to a class of compounds recognized for their significant role in medicinal and pharmaceutical chemistry. nepjol.info The core structure of 1,3-diaryl-2-propen-1-one provides a readily accessible template that can be strategically functionalized. nepjol.info The ethylenic bridge and the carbonyl group are key to its reactivity, participating in a variety of addition and cyclization reactions. nepjol.info The presence of the bulky and lipophilic naphthalene (B1677914) ring system can significantly influence the biological activity and physical properties of the resulting molecules. The synthetic versatility of chalcones allows for the introduction of various substituents onto the aromatic rings, further expanding the accessible chemical space and enabling the fine-tuning of molecular properties.
The strategic importance of this compound lies in its ability to act as a precursor to a multitude of more complex structures. The α,β-unsaturated ketone moiety is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the foundation for its use in constructing a variety of heterocyclic systems and for extending carbon chains, thereby increasing molecular complexity in a controlled and predictable manner.
Precursor for Diverse Naphthalene-Based Heterocyclic Frameworks
The electrophilic nature of the β-carbon and the carbonyl group in this compound makes it an ideal substrate for cyclocondensation reactions with a range of binucleophiles. These reactions provide efficient pathways to a variety of five- and six-membered heterocyclic rings fused to or substituted with a naphthalene moiety.
Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are readily synthesized from chalcones. The reaction of this compound with hydrazine (B178648) and its derivatives is a well-established method for the construction of naphthalene-substituted pyrazolines. nepjol.inforsc.org The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
The general reaction mechanism involves the initial formation of a hydrazone, which then undergoes a base-catalyzed cyclization to yield the pyrazoline ring. nih.gov This transformation is a key step in the synthesis of various biologically active compounds. For instance, a variety of pyrazoline derivatives have been synthesized via one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride. rsc.org A related compound, (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, which itself is a derivative of this compound, has been synthesized and its structure confirmed, highlighting the compatibility of the naphthalene and pyrazole (B372694) moieties within a single molecular framework. chemijournal.com
| Reagent | Conditions | Product | Reference |
| Phenylhydrazine | Basic conditions, microwave irradiation | 5-(naphthalen-1-yl)-1-phenyl-pyrazoline derivative | nepjol.info |
| Hydrazine monohydrochloride | Mild conditions | 5-(naphthalen-1-yl)-pyrazoline derivative | rsc.org |
Pyrimidine (B1678525) derivatives, which are integral components of nucleic acids, can be synthesized from this compound. The reaction with amidine-containing reagents such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride provides a direct route to naphthalene-substituted pyrimidines. nepjol.infonih.gov This cyclocondensation reaction typically occurs in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent. nepjol.infonih.govresearchgate.net
The synthesis involves the initial Michael addition of the amidine to the α,β-unsaturated ketone, followed by intramolecular cyclization and subsequent dehydration or dehydrogenation to afford the aromatic pyrimidine ring. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to shorter reaction times and higher yields. researchgate.net
| Reagent | Conditions | Product | Reference |
| Urea | Ethanolic NaOH, reflux | 4-(naphthalen-1-yl)-pyrimidin-2(1H)-one derivative | nih.gov |
| Thiourea | Ethanolic KOH, reflux | 4-(naphthalen-1-yl)-pyrimidine-2(1H)-thione derivative | nepjol.info |
| Guanidine hydrochloride | Ethanolic NaOH, reflux | 2-amino-4-(naphthalen-1-yl)-pyrimidine derivative | rsc.org |
The versatile reactivity of this compound extends to the synthesis of other important heterocyclic systems, including thiazoles, pyrans, and pyridines.
Thiazole (B1198619) Synthesis: Naphthalene-substituted thiazoles can be prepared via the Hantzsch thiazole synthesis. This involves the reaction of the α-haloketone derived from this compound with a thioamide, such as thiourea or thioacetamide. chemijournal.com Alternatively, a one-pot multicomponent approach can be employed, condensing the chalcone with a sulfur source and an amine. rsc.org
Pyran Synthesis: The construction of pyran rings can be achieved through various methods. One approach involves the reaction of this compound with malononitrile (B47326) in the presence of a base, leading to the formation of 2-amino-4-(naphthalen-1-yl)-4H-pyran-3-carbonitrile derivatives. ajptonline.com Another method is the one-pot reaction with propargyl alcohol in the presence of a catalyst, which yields photochromic naphthopyrans. nepjol.info
Pyridine (B92270) Synthesis: Naphthalene-substituted pyridines can be synthesized using modifications of the Hantzsch pyridine synthesis. This typically involves the condensation of this compound with a β-ketoester or a 1,3-dicarbonyl compound and an ammonia (B1221849) source. researchgate.net
| Heterocycle | Key Reagents | General Method | Reference(s) |
| Thiazole | α-haloketone, Thioamide | Hantzsch Synthesis | chemijournal.com |
| Pyran | Malononitrile | Michael Addition/Cyclization | ajptonline.com |
| Pyridine | β-ketoester, Ammonia source | Hantzsch Synthesis | researchgate.net |
Flavanones and other flavonoid analogues are a significant class of naturally occurring compounds with a wide range of biological activities. The synthesis of flavanones is typically achieved through the intramolecular cyclization of 2'-hydroxychalcones. nepjol.infochemijournal.comrsc.org Therefore, this compound can serve as a precursor to naphthyl-substituted flavanone (B1672756) analogues, provided a hydroxyl group is present at the C8 position of the naphthalene ring, which would be analogous to the 2'-position of the A-ring in a standard chalcone.
The cyclization of these 2'-hydroxychalcone (B22705) analogues to flavanones can be catalyzed by acids or bases, or it can be induced by photochemical methods. nepjol.inforsc.orgrsc.org The reaction proceeds via an intramolecular oxa-Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system. nepjol.infochemijournal.com Palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones represents a modern and efficient route to both flavones and flavanones. nih.govrsc.org The synthesis of 2-(naphthalen-2-yl)-4H-chromen-4-one, a flavone (B191248) analogue, has been reported with a good yield of 72%. rsc.org
Applications in Carbon-Carbon Bond Forming Reactions
The electron-deficient β-carbon of this compound makes it an excellent Michael acceptor, enabling its participation in a variety of carbon-carbon bond-forming reactions. wikipedia.orgmasterorganicchemistry.com This reactivity is fundamental to its utility in organic synthesis for the construction of more complex carbon skeletons.
In a typical Michael addition, a soft nucleophile, such as an enolate derived from a β-dicarbonyl compound, a malonate, or a nitroalkane, adds to the β-position of the α,β-unsaturated ketone. wikipedia.org This reaction creates a new carbon-carbon bond and generates a new enolate, which is subsequently protonated. The use of organocuprates (Gilman reagents) also favors 1,4-addition to enones, providing another route for C-C bond formation. masterorganicchemistry.com
The sulfa-Michael addition, a variation of the Michael reaction, involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. buchler-gmbh.com For example, the reaction of a chalcone with naphthalene-1-thiol in the presence of an organocatalyst can lead to the formation of chiral β-naphthyl-β-sulfanyl ketones. buchler-gmbh.com These reactions are often highly stereoselective, allowing for the synthesis of enantiomerically enriched products.
The following table summarizes some examples of Michael donors that can be used in reactions with this compound:
| Michael Donor | Product Type | Reference |
| Diethyl malonate | 1,5-dicarbonyl compound | wikipedia.org |
| Nitromethane | γ-nitro ketone | wikipedia.org |
| Thiophenol | β-thioether | buchler-gmbh.com |
| Organocuprates (R₂CuLi) | β-alkylated ketone | masterorganicchemistry.com |
Formation of Michael Adducts for Further Functionalization
The conjugated system inherent in this compound renders it an exceptional substrate for Michael addition reactions. wikipedia.org This class of reaction involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated ketone, culminating in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. wikipedia.orgmasterorganicchemistry.com The resulting Michael adducts are highly useful intermediates that can be readily subjected to further functionalization, thereby generating a broad spectrum of complex molecular structures. wikipedia.org
The Michael reaction is a cornerstone in organic synthesis for the mild formation of carbon-carbon bonds. wikipedia.org The general mechanism involves the activation of a Michael donor by a base to form a nucleophilic carbanion, which then attacks the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and thiols, can be employed in this reaction. wikipedia.orgmasterorganicchemistry.com For instance, the enantioselective sulfa-Michael addition of naphthalene-1-thiol to an α,β-unsaturated ketone can be achieved using a bifunctional cinchona-based organocatalyst, yielding chiral β-sulfanyl ketones. buchler-gmbh.com
Below is a table summarizing representative Michael addition reactions.
| Michael Donor | Michael Acceptor | Catalyst/Base | Product Type | Ref |
| Naphthalene-1-thiol | (E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Cinchona/sulfonamide organocatalyst | Chiral β-sulfanyl ketone | buchler-gmbh.com |
| 2-Naphthol | Bromomaleimide | DMAP/K2CO3 | 3-Aryl-maleimide | researchgate.net |
| Various Nucleophiles (Enolates, Amines, etc.) | α,β-Unsaturated Carbonyl | General Base | 1,5-Dicarbonyl compounds, β-Amino ketones, etc. | wikipedia.org |
Synthesis of Diels-Alder Adducts
Functioning as a competent dienophile, this compound readily participates in [4+2] cycloaddition reactions with a variety of conjugated dienes to furnish Diels-Alder adducts. masterorganicchemistry.comlibretexts.org This powerful reaction facilitates the rapid construction of six-membered rings, often with a high degree of stereocontrol. libretexts.org The Diels-Alder reaction is a concerted process that involves the overlap of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile, proceeding through a cyclic transition state. libretexts.orgyoutube.com
The reactivity in a Diels-Alder reaction is governed by the electronic nature of the reactants; typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comorganic-chemistry.org The presence of the ketone group in this compound makes it an activated dienophile. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, when cyclic dienes are used, there is a preference for the formation of the endo product due to favorable secondary orbital interactions in the transition state. libretexts.orgorganic-chemistry.org The resulting cycloadducts, which feature a new carbocyclic ring fused to the naphthalene system, are valuable intermediates for further synthetic elaborations.
| Diene | Dienophile | Key Features | Product | Ref |
| Conjugated Diene | This compound | Forms six-membered ring | Substituted cyclohexene (B86901) derivative | masterorganicchemistry.com |
| Cyclic Diene (e.g., Cyclopentadiene) | This compound | Forms bicyclic adduct, endo product favored | Bicyclic naphthyl ketone | libretexts.org |
| 1,2-Dioxygenated Dienes | Alkynes/Alkenes | Tandem cycloaddition/aromatization | Substituted 2-naphthols and phenols | rsc.org |
Stereoselective Transformations and Derivative Synthesis (e.g., Epoxidation)
The carbon-carbon double bond in this compound is a key site for various stereoselective transformations, enabling the introduction of new, well-defined stereocenters. A prime example is the epoxidation of the alkene moiety. Utilizing chiral catalysts or reagents allows for the synthesis of enantioenriched epoxides, which are highly valuable and versatile synthetic intermediates.
Biocatalytic methods have emerged as powerful tools for such transformations. For instance, fungal peroxygenases can catalyze the epoxidation of aromatic systems like naphthalene to generate naphthalene-1,2-epoxide. nih.gov These enzymatically produced epoxides are often non-racemic and can be subjected to nucleophilic ring-opening reactions. nih.gov This chemoenzymatic approach provides a direct route to chiral trans-disubstituted cyclohexadiene derivatives, which are important synthons for natural products and active pharmaceutical ingredients. nih.gov The reaction typically involves the enzyme (e.g., unspecific peroxygenase, UPO) and a source of oxygen, like hydrogen peroxide, in a suitable buffer. nih.gov
| Substrate | Transformation | Catalyst/Reagent | Product | Significance | Ref |
| Naphthalene | Epoxidation | Fungal Peroxygenase (e.g., rAaeUPO), H₂O₂ | Naphthalene-1,2-epoxide | Access to chiral building blocks | nih.gov |
| Naphthalene Epoxide | Nucleophilic Ring-Opening | Various Nucleophiles (e.g., NaN₃) | trans-Disubstituted cyclohexadiene derivatives | Precursors for APIs and natural products | nih.gov |
Development of Unique α,β-Unsaturated Ketone Variants (e.g., Trifluoromethylated Structures)
To broaden the synthetic utility and explore new chemical space, research efforts have been directed towards the development of unique variants of α,β-unsaturated ketones, such as those incorporating a trifluoromethyl (CF₃) group. The introduction of the CF₃ group, a potent electron-withdrawing moiety, can dramatically influence the physicochemical properties and reactivity of the parent molecule. academie-sciences.fr
The presence of a CF₃ group can increase the lipophilicity of a compound, which may enhance its bioavailability. academie-sciences.fr From a reactivity standpoint, the electron-withdrawing nature of the CF₃ group significantly increases the electrophilicity of the enone system. This makes trifluoromethylated α,β-unsaturated ketones more powerful Michael acceptors, capable of reacting with a wider range of nucleophiles under milder conditions compared to their non-fluorinated counterparts. The synthesis of these fluorinated building blocks often involves specialized reagents, such as the Ruppert-Prakash reagent (CF₃SiMe₃) for nucleophilic trifluoromethylation or other reagents for electrophilic introductions. academie-sciences.frresearchgate.net
| Property | Influence of Trifluoromethyl (CF₃) Group | Ref |
| Electronic Effects | Strong electron-withdrawing group (Hammett parameter σp = 0.50 for CF₃S) | academie-sciences.fr |
| Reactivity | Enhances electrophilicity of the β-carbon, making it a more potent Michael acceptor | researchgate.net |
| Physicochemical Properties | Increases lipophilicity (Hansch-Leo parameter πR = 1.44 for CF₃S) | academie-sciences.fr |
Emerging Research Avenues and Future Directions for 1 Naphthalen 1 Yl Prop 2 En 1 One
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of chalcones, including 1-(naphthalen-1-yl)prop-2-en-1-one, has traditionally relied on the Claisen-Schmidt condensation, which often involves harsh basic or acidic conditions. rsc.orgulpgc.es Recognizing the environmental impact of such methods, a significant shift towards green chemistry principles is underway. This involves the use of eco-friendly solvents, alternative energy sources, and biocatalysts to create more sustainable synthetic routes. rjpn.orgacs.org
Recent advancements have focused on minimizing or eliminating the use of hazardous organic solvents. rjpn.org Solvent-free "grindstone chemistry," where reactants are ground together, often with a solid catalyst like sodium hydroxide (B78521), has shown high yields and purity. researchgate.net Another approach involves using greener solvents like glycerin or phosphonium (B103445) ionic liquids, which can also act as catalysts, simplifying the process and reducing waste. rjpn.orgresearchgate.net Water, as the ultimate green solvent, is also being explored, with techniques like microwave irradiation in the presence of catalysts such as potassium carbonate enabling efficient synthesis. fabad.org.trnih.gov
Energy-efficient methods are also gaining prominence. Microwave irradiation and ultrasonic radiation are used to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating. rjpn.orgresearchgate.netnih.gov For instance, the synthesis of 2'-hydroxychalcones has been achieved in 3-5 minutes with 80-90% yields using microwave irradiation. rjpn.org
Biocatalysis, employing enzymes or whole microorganisms, represents a frontier in green chalcone (B49325) synthesis. These methods offer high selectivity under mild conditions, typically in aqueous environments, making the process inherently eco-friendly. acs.org The use of enzymes can lead to specific products with minimal byproducts, simplifying purification. acs.org Furthermore, novel biodegradable catalysts, such as tannic acid, are being investigated for one-pot syntheses, offering a cost-effective and environmentally benign alternative. orientjchem.org
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond traditional acid and base catalysis, research is active in discovering and optimizing new catalytic systems to improve the efficiency, selectivity, and scope of chalcone synthesis. The Claisen-Schmidt condensation remains the primary method, but the catalysts employed are becoming increasingly sophisticated. ulpgc.esmdpi.com
A variety of solid catalysts have been developed to facilitate easier separation and recycling, a key principle of green chemistry. These include:
Metal Oxides: Catalysts like MgO, MnO₂, and Y₂O₃ have been used, though they can sometimes require longer reaction times. google.com
Layered Double Hydroxides (LDHs): LDH/graphene nanocomposites have proven to be efficient base catalysts, with selectivity towards chalcone being tunable by the choice of solvent. mdpi.com
Modified Natural Materials: Systems like KF/natural phosphate (B84403) and hydroxyapatite-supported potassium fluoride (B91410) offer effective catalytic activity. google.comresearchgate.net
Metal-Organic Frameworks (MOFs): Magnetic zeolite-like MOFs, such as Fe₃O₄@ZIF-8 nanocatalysts, have demonstrated high yields (85-95%) and solve the problem of catalyst recovery. google.com
Researchers are also exploring entirely new reaction pathways. For example, a palladium-catalyzed reaction involving phenyl halide, styrene (B11656), and carbon monoxide has been developed for chalcone synthesis. researchgate.net The in-situ generation of HCl from the reaction of thionyl chloride (SOCl₂) with ethanol (B145695) provides a convenient acid-catalyzed system for aldol (B89426) condensation to form chalcones. researchgate.net Furthermore, laccase enzymes have been used to catalyze the one-pot synthesis of 1,4-naphthoquinone-2,3-bis-sulfides, demonstrating the potential of biocatalysis in creating complex chalcone-related structures. rsc.org These innovative catalytic approaches not only enhance the efficiency of known transformations but also open doors to novel molecular architectures based on the chalcone scaffold.
Advanced Computational Modeling for Reaction Mechanism Prediction and Material Design
Computational chemistry has become an indispensable tool in the study of chalcones, providing deep insights into their electronic structure, reactivity, and potential applications. Density Functional Theory (DFT) is a particularly powerful method used to model and predict various properties of molecules like this compound. manipal.eduacs.org
DFT calculations are employed to:
Optimize Molecular Geometry: Determining the most stable three-dimensional structure of the molecule. acs.org
Predict Spectroscopic Properties: Calculating vibrational frequencies (FT-IR, FT-Raman) and chemical shifts (NMR) that can be compared with experimental data to confirm the structure. acs.orgresearchgate.net A study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone showed excellent agreement between experimental and DFT-calculated spectra. acs.org
Analyze Electronic Structure: Understanding the distribution of electrons through calculations of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Mulliken charges. dntb.gov.ua These analyses help in identifying the reactive sites of the molecule. nih.gov
Investigate Reaction Mechanisms: Modeling the entire course of a reaction, such as the Claisen-Schmidt condensation, to understand the step-by-step process. scispace.comresearchgate.net Studies have proposed that the reaction proceeds through the activation of the acetophenone (B1666503), followed by its attack on the aldehyde, with water playing a catalytic role. researchgate.net The mechanism can vary, with some studies suggesting an E1cB elimination as the most likely pathway for the final dehydration step. youtube.comescholarship.org
These computational models are not just descriptive; they are also predictive. By calculating properties like non-linear optical (NLO) response, researchers can screen potential candidates for applications in optoelectronics. acs.org For instance, the solid-state emission properties of some naphthyl chalcones suggest their suitability for Organic Light Emitting Diode (OLED) applications. manipal.eduresearchgate.net Molecular docking studies, another computational technique, are used to predict how these molecules might interact with biological targets, guiding the design of new therapeutic agents. nih.gov
Systematic Studies on Structure-Reactivity Relationships within Chalcone Family
Understanding the relationship between the chemical structure of a chalcone and its reactivity or biological activity (Structure-Activity Relationship, SAR) is crucial for designing new compounds with desired properties. The basic chalcone framework, consisting of two aromatic rings joined by an α,β-unsaturated carbonyl system, allows for extensive chemical modification. acs.org
Systematic studies involve synthesizing a series of related chalcones and evaluating how changes in substituents on the aromatic rings affect their properties. Key findings from SAR studies on the chalcone family include:
Influence of Substituents: The type and position of substituent groups (e.g., hydroxyl, methoxy (B1213986), halogen) on the phenyl or naphthyl rings can significantly alter the compound's electronic properties and, consequently, its reactivity and biological activity. ulpgc.esresearchgate.net For example, an increase in the number of hydroxyl groups has been shown to improve certain biological activities, while methoxy groups may decrease them. researchgate.net
Electrophilicity: The α,β-unsaturated carbonyl group makes chalcones electrophilic, allowing them to react with nucleophiles like thiols via a Michael-type addition. nih.govrsc.org The reactivity towards thiols is a key factor in some of their biological effects and can be quantified and correlated with structural features. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies use computational models to establish a mathematical relationship between chemical structure and a specific activity. nih.gov By analyzing a dataset of chalcone derivatives, QSAR models can identify key molecular descriptors (e.g., spatial, electronic, lipophilicity) that are critical for their activity. nih.govbenthamdirect.comresearchgate.net These models can then be used to predict the activity of newly designed, unsynthesized compounds, accelerating the discovery process. researchgate.netcmu.ac.th
For instance, a study on naphthylchalcones identified that a methoxy group at a specific position on one of the rings was a major determinant of its cytotoxic activity against a leukemia cell line. ulpgc.es Such systematic investigations provide a rational basis for the targeted design of new chalcone derivatives, including those based on the this compound scaffold, for a wide range of applications.
Q & A
Q. What are the most effective synthetic routes for 1-(naphthalen-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via aldol condensation between 1-acetylnaphthalene and aldehydes (e.g., trans-cinnamaldehyde) under basic conditions. Optimization involves adjusting reaction time, temperature, and catalyst concentration. For example, using K₂CO₃ in DMF at 25–50°C for 2–4 hours yields high purity . Propargyl bromide may also serve as an electrophile in nucleophilic substitution reactions with naphthol derivatives . Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction progression.
Q. How can the crystal structure of this compound derivatives be characterized?
- Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL software allows precise determination of bond lengths (e.g., C–C = 1.48–1.52 Å) and dihedral angles. Planarity analysis of the naphthalene and enone systems can reveal conjugation effects . For hydrogen-bonded networks (e.g., O–H⋯O), SHELXPRO aids in modeling intermolecular interactions .
Advanced Research Questions
Q. How do discrepancies in toxicological data for naphthalene derivatives inform risk assessment frameworks?
- Methodological Answer: Systematic literature reviews (e.g., ATSDR’s 2024 draft profile) screen ~14,468 studies using inclusion criteria like exposure routes (oral, inhalation) and health outcomes (hepatic/renal effects). Contradictions arise from species-specific metabolism (e.g., murine vs. human CYP450 isoforms). Resolving conflicts requires dose-response alignment, mechanistic studies (e.g., DNA adduct formation), and probabilistic hazard indexing .
Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model HOMO-LUMO gaps to assess charge-transfer efficiency. UV-Vis spectra (λmax ~350 nm) correlate with π→π* transitions in the enone-naphthalene system. Molecular mechanics simulations (e.g., MM2 force fields) evaluate mechanical properties like Young’s modulus for crystal engineering .
Q. How can structural analogs of this compound be designed for antiviral activity (e.g., PRRSV inhibition)?
- Methodological Answer: Chalcone derivatives like DiNap [(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one] are synthesized via Claisen-Schmidt condensation. Antiviral efficacy is tested in vitro (cell cultures) and in vivo (porcine models) using plaque reduction assays. Structure-activity relationships (SAR) highlight the role of methoxy and hydroxyl groups in viral entry inhibition .
Data Analysis and Experimental Design
Q. What strategies reconcile conflicting crystallographic data during refinement of polycyclic systems?
- Methodological Answer: High-resolution data (R-factor < 0.05) and twin refinement in SHELXL resolve ambiguities in disordered regions. For planar deviations >0.03 Å, constraints (e.g., FLAT command) enforce geometric accuracy. Cross-validation with Hirshfeld surfaces identifies weak interactions (e.g., C–H⋯π) missed in initial models .
Q. How are mechanistic toxicology studies for naphthalene derivatives validated in human-relevant models?
- Methodological Answer: Human bronchial epithelial cells (e.g., BEAS-2B) and 3D lung microtissues replicate metabolic activation pathways (e.g., naphthalene epoxidation). LC-MS/MS quantifies reactive metabolites (e.g., 1,2-naphthoquinone). Comparative genomics identifies conserved toxicity pathways (e.g., oxidative stress response genes like NRF2) .
Tables
Table 1. Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value/Range | Method/Software | Reference |
|---|---|---|---|
| Bond Length (C–C) | 1.48–1.52 Å | XRD/SHELXL | |
| Dihedral Angle (naph-enone) | 5–10° | DFT/B3LYP | |
| Hydrogen Bond (O–H⋯O) | 2.70–2.90 Å | SHELXPRO |
Table 2. Toxicological Screening Criteria (ATSDR, 2024)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
